molecular formula C26H20S2 B12551144 Benzenecarbodithioic acid, triphenylmethyl ester CAS No. 145318-08-7

Benzenecarbodithioic acid, triphenylmethyl ester

Cat. No.: B12551144
CAS No.: 145318-08-7
M. Wt: 396.6 g/mol
InChI Key: GXDLLWATFRFIHL-UHFFFAOYSA-N
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Description

Benzenecarbodithioic acid, triphenylmethyl ester is an organic compound with the molecular formula C26H20S2. It is a derivative of benzenecarbodithioic acid, where the hydrogen atom of the thiol group is replaced by a triphenylmethyl (trityl) group. This compound is known for its unique chemical properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenecarbodithioic acid, triphenylmethyl ester typically involves the esterification of benzenecarbodithioic acid with triphenylmethyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbodithioic acid, triphenylmethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester to the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the triphenylmethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarbodithioic acid, triphenylmethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of benzenecarbodithioic acid, triphenylmethyl ester involves its ability to form stable intermediates during chemical reactions. The triphenylmethyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarbodithioic acid: The parent compound without the triphenylmethyl group.

    Triphenylmethyl chloride: Used in the synthesis of the ester.

    Dithiobenzoic acid derivatives: Compounds with similar sulfur-containing functional groups.

Uniqueness

Benzenecarbodithioic acid, triphenylmethyl ester is unique due to the presence of the triphenylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, where selective reactions and stability are required.

Properties

CAS No.

145318-08-7

Molecular Formula

C26H20S2

Molecular Weight

396.6 g/mol

IUPAC Name

trityl benzenecarbodithioate

InChI

InChI=1S/C26H20S2/c27-25(21-13-5-1-6-14-21)28-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

GXDLLWATFRFIHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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